molecular formula C16H13IN2O3S B251641 Methyl 2-({[(3-iodobenzoyl)amino]carbothioyl}amino)benzoate

Methyl 2-({[(3-iodobenzoyl)amino]carbothioyl}amino)benzoate

Cat. No. B251641
M. Wt: 440.3 g/mol
InChI Key: MFOABGPONXNJHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-({[(3-iodobenzoyl)amino]carbothioyl}amino)benzoate, also known as MIAC, is a chemical compound that has a wide range of applications in scientific research. It is a thiol-reactive compound that can be used to label proteins and peptides, and has been found to have potential as a therapeutic agent for various diseases.

Mechanism of Action

Methyl 2-({[(3-iodobenzoyl)amino]carbothioyl}amino)benzoate works by selectively targeting thiol groups in proteins and peptides, forming covalent bonds with these groups and allowing for their identification and analysis. In addition, Methyl 2-({[(3-iodobenzoyl)amino]carbothioyl}amino)benzoate has been found to have potential as a therapeutic agent by inducing apoptosis in cancer cells and protecting neurons from oxidative stress.
Biochemical and Physiological Effects:
Methyl 2-({[(3-iodobenzoyl)amino]carbothioyl}amino)benzoate has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway, leading to the release of cytochrome c and activation of caspases. Methyl 2-({[(3-iodobenzoyl)amino]carbothioyl}amino)benzoate has also been found to protect neurons from oxidative stress by upregulating antioxidant enzymes and reducing reactive oxygen species levels.

Advantages and Limitations for Lab Experiments

Methyl 2-({[(3-iodobenzoyl)amino]carbothioyl}amino)benzoate has several advantages for lab experiments, including its high selectivity for thiol groups and its potential as a therapeutic agent. However, Methyl 2-({[(3-iodobenzoyl)amino]carbothioyl}amino)benzoate also has limitations, including its potential toxicity at high concentrations and the need for careful handling due to its reactive nature.

Future Directions

For research on Methyl 2-({[(3-iodobenzoyl)amino]carbothioyl}amino)benzoate include the development of new therapies and labeling techniques, as well as further investigation into its potential toxicity.

Synthesis Methods

Methyl 2-({[(3-iodobenzoyl)amino]carbothioyl}amino)benzoate can be synthesized through a multi-step process involving the reaction of 3-iodobenzoic acid with thionyl chloride, followed by reaction with thiourea and subsequent reaction with methyl 2-aminobenzoate. The final product is obtained through purification and crystallization.

Scientific Research Applications

Methyl 2-({[(3-iodobenzoyl)amino]carbothioyl}amino)benzoate has a wide range of applications in scientific research. It can be used as a thiol-reactive probe for the labeling of proteins and peptides, allowing for the identification and analysis of specific proteins in complex mixtures. Methyl 2-({[(3-iodobenzoyl)amino]carbothioyl}amino)benzoate has also been found to have potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

properties

Molecular Formula

C16H13IN2O3S

Molecular Weight

440.3 g/mol

IUPAC Name

methyl 2-[(3-iodobenzoyl)carbamothioylamino]benzoate

InChI

InChI=1S/C16H13IN2O3S/c1-22-15(21)12-7-2-3-8-13(12)18-16(23)19-14(20)10-5-4-6-11(17)9-10/h2-9H,1H3,(H2,18,19,20,23)

InChI Key

MFOABGPONXNJHK-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1NC(=S)NC(=O)C2=CC(=CC=C2)I

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=S)NC(=O)C2=CC(=CC=C2)I

Origin of Product

United States

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